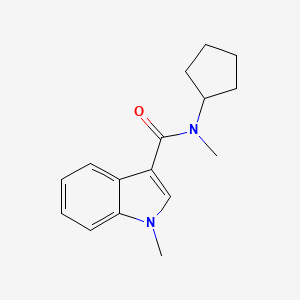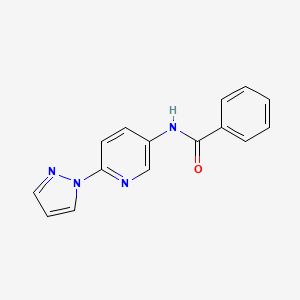![molecular formula C16H21N3O B7470702 N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as JNJ-31001074, is a small molecule inhibitor that has been synthesized and studied for its potential use in the treatment of cancer. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which have shown promising results in preclinical studies as anticancer agents.
Mécanisme D'action
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide blocks the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents the progression of cells from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and promotes apoptosis. It also downregulates the expression of cyclin D1, a key regulator of the CDK4/6 pathway, and upregulates the expression of p27, a CDK inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its potent antiproliferative activity against a variety of cancer cell lines. It has also been shown to be effective in mouse xenograft models of breast and lung cancer. However, one of the limitations of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide. One area of research is the development of more water-soluble analogs of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide that can be better administered in vivo. Another area of research is the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Finally, the clinical development of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide as a potential anticancer agent is an important future direction.
Méthodes De Synthèse
The synthesis of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide involves a multi-step process that begins with the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form the oxime derivative. This is followed by the reaction of the oxime with phosphorus oxychloride to form the imidazo[1,2-a]pyridine core structure. The final step involves the N-methylation of the imidazo[1,2-a]pyridine using methyl iodide to yield N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that it has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-6-8-13(9-7-12)18(2)16(20)14-11-19-10-4-3-5-15(19)17-14/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILKYVGBHHVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)



![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)

![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)


![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)


![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)